![molecular formula C18H22N2O3S2 B2927022 5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946290-64-8](/img/structure/B2927022.png)
5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . Tetrahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. It’s important to note that the compound you mentioned seems to be a complex one, possibly used in advanced chemical research .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a thiophene ring, a tetrahydroquinoline group, and other substituents .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene and tetrahydroquinoline derivatives are known to participate in a variety of chemical reactions. For example, thiophene derivatives can undergo reactions like halogenation, nitration, and metal-catalyzed cross-coupling .Scientific Research Applications
Vasodilatory Activity
The synthesis and study of similar compounds such as N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrate vasodilatory activity, suggesting potential cardiovascular applications. These compounds have shown to increase arterial blood flow in dogs, indicating their relevance in vasodilation and potential for treating cardiovascular conditions (Morikawa, Sone, & Asano, 1989).
Drug Metabolism Studies
An application in drug metabolism research involves the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, highlighting the compound's role in metabolic studies and its potential for clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Enzyme Inhibition for Therapeutic Purposes
Research on similar compounds has explored their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) and epinephrine biosynthesis. Such inhibitors can serve as potential therapeutic agents for conditions requiring modulation of epinephrine levels, demonstrating the chemical's utility in enzyme inhibition studies (Blank, Krog, Weiner, & Pendleton, 1980).
Anticonvulsant Activities
A series of sulfonamide derivatives, including those similar in structure to 5-ethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide, have been studied for their anticonvulsant properties. These studies indicate the potential of such compounds in the development of anticonvulsant drugs (Barnish, Cross, Dickinson, Parry, & Randall, 1981).
Chemical Synthesis and Molecular Structure Studies
Investigations into the synthesis and molecular structures of related compounds have contributed to a deeper understanding of their chemical properties and potential applications. For example, studies on the synthesis of tetrahydroisoquinolines via Pummerer reaction highlight the versatility and potential of these compounds in various chemical syntheses (Shinohara, Toda, & Sano, 1997).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13-6-5-11-20(16(13)12-14)17(21)4-2/h7-10,12,19H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHISJZNQWWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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